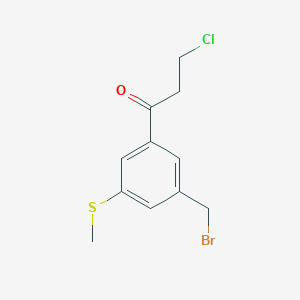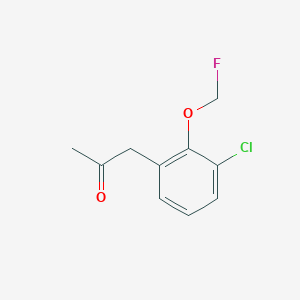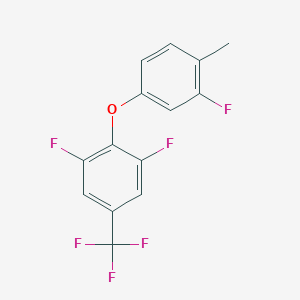
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. The trifluoromethyl group and the difluoro substitution on the benzene ring are notable features that can impact its behavior in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 3-fluoro-4-methylphenol, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic aromatic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to a larger scale while ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although the presence of fluorine atoms can make these reactions less common.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines or thiols can react with the compound under basic conditions.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate may be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aromatic ethers.
科学的研究の応用
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The trifluoromethyl group can also play a role in modulating the compound’s lipophilicity and metabolic stability.
類似化合物との比較
Similar Compounds
1,3-Difluoro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine atom on the phenoxy group.
1,3-Difluoro-2-(3-fluoro-4-methylphenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
特性
分子式 |
C14H8F6O |
|---|---|
分子量 |
306.20 g/mol |
IUPAC名 |
1,3-difluoro-2-(3-fluoro-4-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O/c1-7-2-3-9(6-10(7)15)21-13-11(16)4-8(5-12(13)17)14(18,19)20/h2-6H,1H3 |
InChIキー |
NZTSYRFHJZSREI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




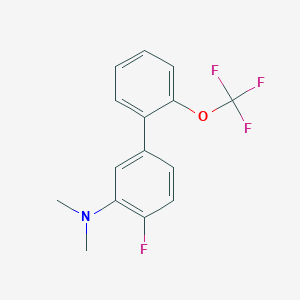
![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)
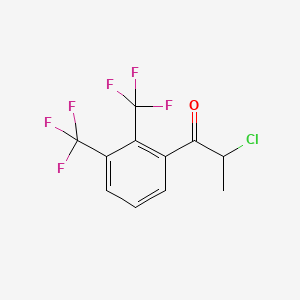
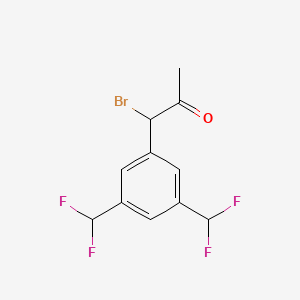
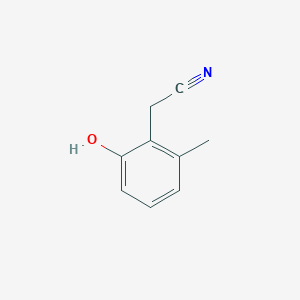

![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)
